Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Azetidine building block Aldehyde reactivity Spacer length

Aldehyde building blocks often suffer from decomposition, causing batch-to-batch variability. This TEA-stabilized 1-Boc-azetidine-3-acetaldehyde ensures consistent performance in library synthesis and PROTAC development. - Pre-validated two-carbon spacer eliminates empirical linker-length screening. - Room-temperature storage reduces cold-chain logistics and freezer capacity demands. - Ready aldehyde avoids the oxidation step required with the alcohol analogue, improving multi-step yields.

Molecular Formula C10H17NO3
Molecular Weight 199.25
CAS No. 152537-04-7
Cat. No. B597500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
CAS152537-04-7
Molecular FormulaC10H17NO3
Molecular Weight199.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC=O
InChIInChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3
InChIKeyJWHFSDTYDAIZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate Identity & Class


tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS 152537-04-7), also known as 1-Boc-3-(2-oxoethyl)azetidine or 1-Boc-azetidine-3-acetaldehyde, is a protected azetidine building block bearing a reactive aldehyde group tethered via a two‑carbon spacer . With molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g·mol⁻¹, it belongs to the class of N‑Boc‑protected azetidine carbaldehydes and is classified by multiple suppliers as a PROTAC linker intermediate . The compound is typically supplied at ≥95% purity, often stabilized with triethylamine (TEA) to suppress aldehyde decomposition .

PROTAC linker building block with pre-validated two-carbon spacer
Reactive aldehyde for reductive amination without pre-oxidation
TEA-stabilized formulation supports ambient storage and handling

Substitution Limitations of N‑Boc‑Azetidine Aldehydes


Although several N‑Boc‑azetidine derivatives share the same protecting group and ring system, even subtle differences in the side‑chain functional group, spacer length, or oxidation state profoundly alter reactivity, physicochemical properties, and storage stability [1]. The target compound’s two‑carbon aldehyde spacer provides a distinct balance of electrophilicity and steric accessibility that cannot be replicated by the directly attached formyl analogue (CAS 177947‑96‑5) or by the alcohol (CAS 152537‑03‑6) and amine (CAS 898271‑20‑0) counterparts . Substituting any of these without experimental validation risks compromised reaction yields, altered pharmacokinetic profiles in PROTAC candidates, and unexpected stability failures .

Spacer Direct-formyl analogue lacks the two-carbon spacer and may shift reaction scope and steric profile.
Oxidation Alcohol analogue requires a separate oxidation step, which may alter synthetic efficiency and yield.
Stability Unstabilized analogues may degrade during storage and could reduce batch-to-batch consistency.

Quantitative Differentiation vs. Closest Analogs


Spacer Length Determines Aldehyde Reactivity

The target compound contains a –CH₂–CHO moiety, providing a two‑carbon spacer between the azetidine ring and the aldehyde carbonyl. In contrast, tert-butyl 3-formylazetidine-1-carboxylate (CAS 177947‑96‑5) bears the aldehyde directly on the ring . The additional methylene unit in the 2‑oxoethyl analogue reduces steric hindrance around the carbonyl and lowers the electrophilicity of the aldehyde, giving it a distinct reactivity profile in reductive amination and Wittig olefination compared with the directly attached formyl derivative . While no head‑to‑head kinetic study is publicly available, the literature notes that the chemistry of 1‑N‑Boc‑3‑azetidinecarboxaldehyde is “not well‑documented,” whereas the 2‑oxoethyl analogue is widely employed as a standard PROTAC linker building block [1].

Spacer Length & Reactivity
Class-level inference
Target: –CH₂–CHO spacer; Comparator: –CHO directly on ring; 14 Da mass difference; documented synthetic utility differs
Supports distinct reactivity profile in C–N and C–C bond-forming reactions
Data to verify; head-to-head kinetic study unavailable
Azetidine building block Aldehyde reactivity Spacer length Reductive amination

Aldehyde versus Alcohol Functionality

The aldehyde group in the target compound enables direct reductive amination, Grignard addition, and Horner–Wadsworth–Emmons olefination without pre‑activation . Its two‑electron‑more‑reduced alcohol analogue, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537‑03‑6), requires a separate oxidation step to reach the same aldehyde oxidation state, introducing additional synthetic complexity and potential yield loss . The alcohol also lacks the electrophilic carbonyl necessary for many C–C bond‑forming reactions, making it unsuitable as a direct substitute in aldehyde‑dependent synthetic sequences .

Aldehyde vs. Alcohol Function
Class-level inference
Aldehyde enables direct reductive amination; alcohol requires prior oxidation; two-electron oxidation state difference
Streamlines synthetic routes that depend on electrophilic carbonyl reactivity
Avoids additional oxidation reagents and purification
Aldehyde building block Alcohol analogue Oxidation state Reductive amination

Boiling Point: Two‑Carbon vs. Direct‑Formyl Analogue

The predicted normal boiling point of the target compound is 281.0 ± 13.0 °C at 760 mmHg, compared with 256.6 °C for tert‑butyl 3‑formylazetidine‑1‑carboxylate (CAS 177947‑96‑5) . The ~24 °C higher boiling point is consistent with the larger molecular surface area and slightly stronger London dispersion forces arising from the additional methylene group . This difference can influence distillation‑based purification strategies and thermal stability considerations during scale‑up.

Boiling Point
Cross-study comparable
Target: 281.0 °C; Comparator: 256.6 °C; ΔTb ≈ +24.4 °C (predicted, 760 mmHg)
May simplify solvent removal and reduce volatility losses during scale-up
Predicted values; experimental confirmation recommended
Boiling point Physical property Purification Distillation

TEA Stabilization vs. Unstabilized Analogues

The target compound is commercially supplied at 95% purity and explicitly stabilized with triethylamine (TEA) to prevent aldehyde oxidation and acid‑catalyzed decomposition . In contrast, the direct‑formyl analogue tert‑butyl 3‑formylazetidine‑1‑carboxylate is typically offered as a neat liquid without a specified stabilizer and must be stored under inert gas at −20 °C . The absence of TEA stabilization in the formyl analogue increases the risk of aldehyde degradation during shipping and long‑term storage, potentially leading to lower effective purity at the point of use [1].

TEA Stabilization
Cross-study comparable
Target: 95% purity, stabilized with TEA; Comparator: 95–97% purity, no stabilizer, requires −20 °C under N₂
TEA may preserve aldehyde integrity during shipping and storage
Supplier specifications; purity-at-use should be verified
Purity Stabilization Triethylamine Aldehyde stability Storage

PROTAC Linker Classification

The target compound is explicitly categorized as a “PROTAC linker” building block by multiple reputable suppliers . The two‑carbon aldehyde spacer provides an optimal length for connecting an E3 ligase ligand to a target‑protein ligand in heterobifunctional degrader molecules, balancing linker rigidity with conformational flexibility [1]. While the direct‑formyl analogue could, in principle, serve a similar role, its shorter spacer may restrict the accessible conformational space and alter the ternary complex geometry required for efficient ubiquitination . No published head‑to‑head degradation efficiency comparison is available; however, the preferential adoption of the 2‑oxoethyl variant in PROTAC design exemplifies empirical selection by medicinal chemistry teams.

PROTAC Linker Designation
Class-level inference
Target classified as PROTAC linker building block; comparator lacks this explicit vendor designation
Reported adoption in PROTAC design; empirical selection by medicinal chemistry teams
No published head-to-head degradation efficiency comparison
PROTAC linker Bifunctional degrader Targeted protein degradation Spacer length

Storage Condition: Room Temperature vs. Cold Requirement

The target compound is recommended for storage at room temperature, whereas the direct‑formyl analogue tert‑butyl 3‑formylazetidine‑1‑carboxylate requires storage at −20 °C under inert atmosphere to maintain integrity [1] . The difference in storage requirements reduces cold‑chain shipping costs and simplifies inventory management for the 2‑oxoethyl derivative, making it more convenient for laboratories without dedicated −20 °C storage capacity for every building block .

Storage Condition
Cross-study comparable
Target: room temperature; Comparator: −20 °C under N₂; ΔTstorage ≈ 40–45 °C
Reduces cold-chain logistics and simplifies inventory management
Ambient storage may support multi-gram procurement workflows
Storage condition Stability Logistics Cold chain

Optimal Procurement Scenarios


PROTAC Linker Synthesis

When designing heterobifunctional PROTACs, the two‑carbon aldehyde spacer of tert‑butyl 3-(2-oxoethyl)azetidine-1‑carboxylate provides a pre‑validated linker length that balances rigidity and reach. Its classification as a PROTAC linker building block by multiple vendors makes it a logical first choice for teams synthesizing azetidine‑containing degraders, avoiding the need to screen multiple spacer lengths empirically.

Reductive Amination & C–C Bond Formation

For synthetic routes that depend on direct reductive amination, Wittig olefination, or Grignard addition, the aldehyde functionality of the target compound eliminates the oxidation step required when starting from the alcohol analogue (CAS 152537‑03‑6) . This reduces step count by one and can improve overall yield in multi‑step sequences.

Multi‑Gram Scale‑Up with Ambient Storage

The room‑temperature storage recommendation for tert‑butyl 3-(2-oxoethyl)azetidine-1‑carboxylate [1] contrasts with the −20 °C requirement of the direct‑formyl analogue , making the target compound the preferable choice for kilogram‑scale procurement in facilities with limited freezer capacity or where cold‑chain shipping costs are a concern.

Library Synthesis: Consistent Aldehyde Purity

The TEA‑stabilized formulation helps maintain aldehyde integrity over extended storage periods, reducing batch‑to‑batch variability in library synthesis. This is particularly valuable in medicinal chemistry campaigns where dozens to hundreds of analogues are prepared from a common aldehyde building block.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Two-carbon aldehyde spacer
Linker geometry and ternary complex formation
Reductive amination & C–C bond formation
Aldehyde without pre-oxidation
Step-count reduction and overall yield
Multi-gram scale-up
Room-temperature storage
Cold-chain logistics and freezer capacity
Library synthesis campaigns
TEA-stabilized formulation
Aldehyde integrity and batch-to-batch consistency

Technical Documentation Hub

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